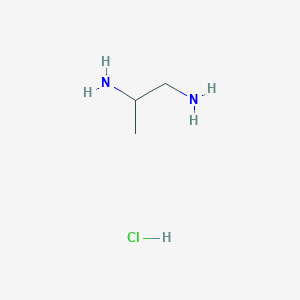

Propane-1,2-diamine hydrochloride

Description

Significance of Vicinal Diamines in Contemporary Synthetic Chemistry and Materials Science

Vicinal diamines, characterized by the presence of two amino groups on adjacent carbon atoms, are a crucial class of organic compounds. nih.govacs.org Their importance stems from their prevalence in biologically active molecules, including pharmaceuticals, and their utility as ligands in transition-metal catalysis and as organocatalysts. nih.govnih.gov The ability of the two nitrogen atoms to chelate to metal centers makes them exceptional ligands in coordination chemistry, influencing the reactivity and selectivity of catalytic processes. nih.gov

In materials science, vicinal diamines serve as essential monomers for the synthesis of polyamides and other polymers. nih.gov The properties of these materials can be finely tuned by the specific structure of the diamine used. Furthermore, the introduction of chirality into the diamine backbone, as is the case with propane-1,2-diamine, allows for the creation of stereoregular polymers and chiral materials with specialized applications. The direct synthesis of vicinal diamines, particularly unsymmetrical ones, remains a significant challenge, highlighting their high value in chemical synthesis. nih.govresearchgate.net

Historical Context of Propane-1,2-diamine Derivatives in Scholarly Investigations

The study of diamines, including propane-1,2-diamine, has a rich history intertwined with the development of coordination chemistry and stereochemistry. Early investigations focused on the ability of these compounds to form stable complexes with various metal ions. The resulting coordination complexes provided a platform for studying isomerism and the stereochemical consequences of ligand structure.

The development of methods to resolve racemic mixtures of chiral diamines, such as propane-1,2-diamine, was a significant milestone. This allowed for the synthesis of enantiomerically pure ligands and catalysts, paving the way for asymmetric catalysis—a field dedicated to the selective synthesis of a single enantiomer of a chiral product. rsc.org Over the years, research has expanded to explore the use of propane-1,2-diamine derivatives in the synthesis of a wide range of organic molecules and functional materials.

Overview of Key Research Domains for Propane-1,2-diamine Hydrochloride

The applications of this compound in research are diverse and continue to expand. Key domains where this compound plays a significant role include:

Asymmetric Synthesis: Chiral vicinal diamines like propane-1,2-diamine are of immense interest to synthetic chemists. sigmaaldrich.com The hydrochloride salt is a stable and convenient source of the chiral diamine, which can be used as a chiral auxiliary or as a precursor to chiral ligands for metal-catalyzed asymmetric reactions. rsc.orgsigmaaldrich.com These reactions are fundamental in producing enantiomerically pure pharmaceuticals and agrochemicals. For instance, (S)-(-)-1,2-Diaminopropane dihydrochloride (B599025) has been used in the preparation of chiral imidazoline (B1206853) derivatives. sigmaaldrich.com

Coordination Chemistry: Propane-1,2-diamine is a classic bidentate ligand in coordination chemistry, forming stable chelate rings with metal ions. nih.govwikipedia.org The hydrochloride salt provides a water-soluble source of the ligand. Research in this area focuses on the synthesis, structure, and reactivity of these metal complexes. These complexes have applications in areas such as catalysis, materials science, and as models for biological systems. The stereochemistry of complexes containing propane-1,2-diamine is particularly rich, with the potential for multiple diastereomers. wikipedia.org

Materials Science: As a diamine, propane-1,2-diamine can be used as a monomer or a curing agent in the synthesis of polymers. The hydrochloride salt can be neutralized in situ to release the free diamine for polymerization reactions. The chirality of the diamine can be exploited to create polymers with specific helical structures or other chiral properties, which are of interest for applications in chiral separations and optics. nih.gov

Interactive Data Table: Properties of Propane-1,2-diamine Enantiomers and their Dihydrochloride Salts

| Property | (R)-(+)-1,2-Diaminopropane Dihydrochloride | (S)-(-)-1,2-Diaminopropane Dihydrochloride |

| CAS Number | 19777-67-4 achemblock.com | 19777-66-3 sigmaaldrich.com |

| Molecular Formula | C₃H₁₂Cl₂N₂ achemblock.com | C₃H₁₂Cl₂N₂ sigmaaldrich.com |

| Molecular Weight | 147.04 g/mol achemblock.com | 147.05 g/mol sigmaaldrich.com |

| Melting Point | 241-244 °C sigmaaldrich.com | 227-229 °C sigmaaldrich.com |

| Optical Activity | [α]20/D +4.0°, c = 20 in H₂O sigmaaldrich.com | [α]22/D −4°, c = 20 in H₂O sigmaaldrich.com |

| Appearance | Crystalline solid | Crystalline solid |

| Solubility | Soluble in water | Soluble in water |

Current Research Challenges and Opportunities in Diamine Chemistry

Despite the significant progress in the chemistry of diamines, several challenges and opportunities remain, particularly in the context of propane-1,2-diamine and its derivatives.

Challenges:

Selective Synthesis: The development of highly efficient and selective methods for the synthesis of unsymmetrically substituted vicinal diamines remains a major hurdle. nih.govresearchgate.net Existing methods often require multiple steps and protecting group strategies.

Green Synthesis: Many current synthetic routes to diamines rely on petroleum-based starting materials and harsh reaction conditions. nih.gov Developing greener and more sustainable synthetic methods from renewable resources is a key area of focus. nih.govresearchgate.net

Catalyst Development: While diamines are excellent ligands, the discovery of new catalysts based on propane-1,2-diamine that exhibit high activity and enantioselectivity for a broader range of chemical transformations is an ongoing pursuit. rsc.orgsigmaaldrich.com

Opportunities:

Novel Ligand Design: The structural backbone of propane-1,2-diamine provides a scaffold for the design and synthesis of new and more sophisticated chiral ligands with tailored electronic and steric properties.

Biomedical Applications: The prevalence of the vicinal diamine motif in biologically active molecules suggests that new derivatives of propane-1,2-diamine could have potential applications in medicinal chemistry. nih.govnih.gov

Advanced Materials: The incorporation of this compound into novel polymeric and supramolecular architectures could lead to the development of advanced materials with unique optical, electronic, or recognition properties.

Properties

IUPAC Name |

propane-1,2-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2.ClH/c1-3(5)2-4;/h3H,2,4-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCKJWQCEZPQOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597032 | |

| Record name | Propane-1,2-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20267-34-9 | |

| Record name | NSC260446 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane-1,2-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Propane 1,2 Diamine and Its Hydrochloride Salts

Established Synthetic Pathways for Racemic Propane-1,2-diamine

The industrial production of racemic propane-1,2-diamine has traditionally relied on robust and cost-effective methods. These methods are designed for large-scale synthesis and typically yield a mixture of both enantiomers.

Catalytic Amination Reactions

Catalytic amination represents a primary industrial method for synthesizing propane-1,2-diamine. This process involves the reaction of a suitable precursor with ammonia (B1221849) in the presence of a catalyst. One common industrial synthesis involves the ammonolysis of 1,2-dichloropropane (B32752). wikipedia.org This reaction uses readily available and inexpensive ammonia to convert chloro-organic compounds into useful amines. wikipedia.org

Another significant pathway is the reductive amination of isopropanolamine. researchgate.netgoogle.comgoogle.com This method involves reacting isopropanolamine with liquid ammonia and hydrogen over a catalyst. google.comgoogle.com The addition of a reaction solvent can reduce the formation of cyclic byproducts, while the use of alkali metal or alkaline-earth metal assistants can alter the basicity of the reaction system, thereby inhibiting the dehydrogenation of the starting material by the catalyst and improving the selectivity for propane-1,2-diamine. google.com Various catalysts have been explored for this transformation, including supported nickel catalysts and cobalt-based catalysts. google.com For instance, a method using a catalyst with active ingredients of Cu and Co, and auxiliary components like Mg and Cr on an Al2O3 and diatomaceous earth support has been reported to achieve high selectivity and purity. google.com

The direct amination of 1,2-propanediol with ammonia over heterogeneous catalysts is another route. researchgate.net Rhodium-Indium supported on carbon (Rh-In/C) has shown activity in the amination of 1,2-propanediol in water, producing amino alcohols. researchgate.net The mechanism of alcohol reductive amination generally proceeds through a "dehydrogenation-imidization-hydroamination" pathway. mdpi.com

A gas-solid phase reaction has also been developed, using propylene (B89431) oxide as a starting material, which reacts with an ammonia-hydrogen mixed gas in a fixed-bed reactor. google.com This method offers mild reaction conditions and avoids the corrosion issues associated with liquid-phase reactions at high temperatures and pressures. google.com

Table 1: Comparison of Catalytic Amination Methods for Racemic Propane-1,2-diamine Synthesis

| Starting Material | Reagents | Catalyst | Key Findings | Reference |

|---|---|---|---|---|

| 1,2-Dichloropropane | Ammonia (NH₃) | Not specified in source | Industrial synthesis method. | wikipedia.org |

| Isopropanolamine | Liquid Ammonia (NH₃), Hydrogen (H₂) | Supported Nickel or Cobalt-based catalysts | Addition of solvent and assistants improves selectivity. | google.com |

| Isopropanolamine | Ammonia (NH₃) | Raney Ni with Potassium Carbonate | Improved selectivity and suppressed side reactions. | researchgate.net |

| 1,2-Propanediol | Ammonia (NH₃) | Rh-In/C | Catalyzed amination in water. | researchgate.net |

| Propylene Oxide | Ammonia-Hydrogen mixed gas | Fixed-bed reactor catalyst | Gas-solid phase reaction with mild conditions. | google.com |

Reductive Nitro-Mannich Approaches for 1,2-Diamine Precursors

The nitro-Mannich reaction provides a versatile route to synthesize 1,2-diamine precursors. This method involves the conjugate addition of a nitroalkane to an imine, followed by the reduction of the nitro group to an amine. A one-pot, 1,4-hydride addition nitro-Mannich reaction between nitroalkenes and N-p-methoxyphenyl-protected aldimines, followed by Zn/HCl reduction, leads to stereochemically defined 1,2-diamines. nih.govresearchgate.netacs.org This approach is highly diastereoselective and can be used to synthesize a variety of complex diamine structures. nih.govacs.org

The reaction sequence typically involves the formation of a β-nitroamine intermediate, which is then reduced to the corresponding 1,2-diamine. rsc.orgnih.gov The reduction of the nitro group can sometimes be challenging due to the lability of other functional groups present in the molecule. acs.org However, modified reduction conditions, such as using specific quantities of Zn/HCl, have been successfully employed. rsc.orgnih.gov The resulting diamines can then undergo further transformations, such as intramolecular N-arylation, to produce complex heterocyclic structures. acs.orgrsc.orgnih.gov

Enantioselective Synthesis of Chiral Propane-1,2-diamine Dihydrochloride (B599025)

The synthesis of enantiomerically pure propane-1,2-diamine is crucial for its application in asymmetric catalysis and the synthesis of chiral pharmaceuticals. Various strategies have been developed to achieve this, ranging from asymmetric synthesis to the resolution of racemic mixtures.

Asymmetric Synthesis Strategies

Asymmetric synthesis aims to directly produce a single enantiomer of the desired compound. One approach involves the catalytic asymmetric synthesis of 1,2-diamines through various C-N, C-C, and C-H bond-forming reactions. researchgate.netrsc.org These methods often employ chiral catalysts, including metals, organocatalysts, and enzymes. researchgate.net For instance, rhodium-catalyzed intramolecular C-H insertion of hydroxylamine-derived sulfamates can lead to the formation of differentially substituted 1,2-diamines. nih.govnih.gov

Another strategy is the asymmetric reductive amination of α-hydroxy ketones. Engineered amine dehydrogenases have been used for the one-step synthesis of chiral amino alcohols, which can be precursors to chiral diamines. nih.gov This biocatalytic approach offers high stereoselectivity under mild reaction conditions. nih.gov

Table 2: Asymmetric Synthesis Approaches for Chiral 1,2-Diamine Derivatives

| Method | Catalyst/Enzyme | Key Features | Reference |

|---|---|---|---|

| Catalytic Asymmetric Synthesis | Metals, Organocatalysts, Enzymes | Involves various bond-forming reactions. | researchgate.netrsc.org |

| Rhodium-Catalyzed C-H Amination | Rhodium(II) catalysts | Intramolecular C-H insertion of sulfamate (B1201201) esters. | nih.gov |

| Asymmetric Reductive Amination | Engineered Amine Dehydrogenases | Biocatalytic, high stereoselectivity. | nih.gov |

Diastereoselective Synthesis and Resolution Techniques

Diastereoselective synthesis involves reacting a chiral starting material or using a chiral auxiliary to create a mixture of diastereomers, which can then be separated. A common method for obtaining enantiomerically pure propane-1,2-diamine is through the resolution of a racemic mixture. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid. wikipedia.org The diastereomers, having different physical properties, can then be separated by crystallization. After separation, the desired enantiomer of the diamine can be regenerated by treating the salt with a base like sodium hydroxide. wikipedia.org

Another approach involves the diastereoselective alkylation of amides derived from chiral auxiliaries. nih.gov The chiral auxiliary directs the stereochemical outcome of the reaction, leading to the formation of a specific diastereomer. nih.gov

The synthesis and resolution of other chiral diamines, such as 2,2’-(propane-2,2-diyl)dipyrrolidine, have also been reported, often involving hydrogenation and resolution with mandelic acid. researchgate.net

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. sigmaaldrich.com After the desired stereoselective transformation, the auxiliary can be removed and often recycled. sigmaaldrich.com Pseudoephedrine and pseudoephenamine are examples of practical chiral auxiliaries used in asymmetric synthesis. nih.gov Amides derived from these auxiliaries can undergo diastereoselective alkylation reactions to produce enantiomerically enriched products. nih.gov This method provides access to a wide range of enantiomerically pure compounds. nih.gov

Preparation of Protected Propane-1,2-diamine Hydrochloride Derivatives

The synthesis of complex molecules often requires the temporary masking of reactive functional groups to prevent unwanted side reactions. In the case of propane-1,2-diamine, which possesses two primary amine groups, selective protection is crucial for achieving specific chemical transformations. This section details the use of common amine protecting groups—N-Benzyl Carbamate (Cbz), N-tert-Butoxycarbonyl (Boc), and N-9-Fluorenylmethoxycarbonyl (Fmoc)—in the preparation of protected this compound derivatives.

N-Benzyl Carbamate (CBZ) Protection and Deprotection

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines, valued for its stability under both acidic and basic conditions. total-synthesis.com

Protection: The Cbz group is typically introduced by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a mild base. masterorganicchemistry.comcommonorganicchemistry.com The reaction involves the nucleophilic attack of the amine on the chloroformate, leading to the formation of a stable carbamate. total-synthesis.com For diamines like propane-1,2-diamine, controlling the stoichiometry of the reagents is essential to achieve mono- or di-protection as desired.

Deprotection: A key advantage of the Cbz group is its facile removal under neutral conditions via catalytic hydrogenation. masterorganicchemistry.com This process, often employing palladium on carbon (Pd/C) as a catalyst with a source of hydrogen, results in the cleavage of the benzyl-oxygen bond to release the free amine, carbon dioxide, and toluene. total-synthesis.com This mild deprotection method ensures that other sensitive functional groups within the molecule remain unaffected. masterorganicchemistry.com Alternative deprotection methods include the use of strong acids like HBr or HCl, although these conditions are harsher. total-synthesis.com A recent method also describes the deprotection of Cbz-protected amines using aluminum chloride (AlCl3) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). organic-chemistry.org

| Reagent/Condition | Purpose | Reference |

| Benzyl chloroformate (Cbz-Cl), Base | Protection | masterorganicchemistry.comcommonorganicchemistry.com |

| H2, Pd/C | Deprotection (Hydrogenolysis) | masterorganicchemistry.com |

| HBr, HCl | Deprotection (Acidolysis) | total-synthesis.com |

| AlCl3, HFIP | Deprotection | organic-chemistry.org |

N-tert-Butoxycarbonyl (Boc) Protection Strategies

The tert-butoxycarbonyl (Boc) group is another cornerstone of amine protection in organic synthesis, particularly in peptide chemistry. masterorganicchemistry.comnih.gov It is known for its stability to a wide range of nucleophiles and bases. organic-chemistry.org

Protection: The most common method for introducing the Boc group is by treating the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org For the selective mono-Boc protection of diamines like propane-1,2-diamine, a strategy involving the initial monoprotonation of the diamine with one equivalent of an acid, such as HCl, can be employed. This renders one amine group less nucleophilic, allowing for the selective protection of the other. scielo.org.mx An alternative approach for generating the necessary HCl in situ involves using chlorotrimethylsilane (B32843) or thionyl chloride with anhydrous methanol. scielo.org.mx

Deprotection: The Boc group is characteristically cleaved under acidic conditions. nih.gov Trifluoroacetic acid (TFA) is frequently used for this purpose, cleanly removing the Boc group to liberate the free amine, carbon dioxide, and tert-butanol. masterorganicchemistry.com Other acidic reagents like HCl in various organic solvents or aqueous phosphoric acid can also be used. nih.govresearchgate.net Notably, thermal deprotection of N-Boc groups in the absence of an acid catalyst has also been demonstrated in continuous flow systems. nih.gov

| Reagent/Condition | Purpose | Reference |

| Di-tert-butyl dicarbonate (Boc₂O), Base | Protection | organic-chemistry.org |

| HCl (1 equivalent), then Boc₂O | Mono-protection | scielo.org.mx |

| Trifluoroacetic acid (TFA) | Deprotection | masterorganicchemistry.com |

| HCl in organic solvent | Deprotection | nih.govresearchgate.net |

| Heat (Continuous Flow) | Deprotection | nih.gov |

N-9-Fluorenylmethoxycarbonyl (Fmoc) Protection

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is distinguished by its lability to bases, making it orthogonal to both the acid-labile Boc group and the hydrogenolysis-labile Cbz group. masterorganicchemistry.comwikipedia.org

Protection: The Fmoc group is introduced by reacting an amine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.org An efficient method for the Fmoc protection of amines and amino acids has been developed using Fmoc-Cl in aqueous media, offering a more environmentally friendly approach. rsc.org

Deprotection: The removal of the Fmoc group is typically achieved by treatment with a weak base, most commonly a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.org This base-catalyzed cleavage proceeds via a β-elimination mechanism. The fluorenyl group's high UV absorbance allows for easy monitoring of the reaction progress. wikipedia.org This mild deprotection condition is a significant advantage, especially in solid-phase peptide synthesis (SPPS), as it does not affect acid-labile linkers to the resin. wikipedia.org

| Reagent/Condition | Purpose | Reference |

| Fmoc-Cl or Fmoc-OSu | Protection | wikipedia.org |

| Fmoc-Cl in aqueous media | "Green" Protection | rsc.org |

| Piperidine in DMF | Deprotection | wikipedia.org |

Synthesis of Polyaminocarboxylic Acid Chelators Derived from Propane-1,2-diamine (e.g., PDTA)

Propane-1,2-diamine serves as a key building block for the synthesis of polyaminocarboxylic acid chelators. A prominent example is 1,2-diaminopropanetetraacetic acid (PDTA), a chelating agent used in various applications.

Alkylation-Esterification Methods

The synthesis of PDTA from propane-1,2-diamine typically involves the carboxymethylation of the diamine's nitrogen atoms. A common method is the reaction of propane-1,2-diamine with an α-haloacetic acid, such as chloroacetic acid or bromoacetic acid, under basic conditions. The base, often sodium hydroxide, neutralizes the newly formed carboxylic acid groups and the hydrohalic acid byproduct, driving the reaction to completion.

An alternative and often higher-yielding approach is the reaction with cyanide and formaldehyde (B43269) (the Strecker synthesis), followed by hydrolysis of the resulting aminonitrile intermediates. However, the use of highly toxic cyanide necessitates stringent safety precautions.

A related method involves the direct alkylation with an ester of a haloacetic acid, such as ethyl bromoacetate, followed by hydrolysis of the resulting tetraester. This can sometimes offer better control over the reaction and easier purification of the intermediate.

Optimization of Reaction Conditions and Purity

The efficiency and purity of the synthesized PDTA are highly dependent on the reaction conditions. scielo.brchemrxiv.org Key parameters that are often optimized include:

Stoichiometry of Reactants: The molar ratio of the carboxymethylating agent to the diamine is crucial. An excess of the alkylating agent is typically used to ensure complete substitution.

pH Control: Maintaining a specific pH range during the reaction is critical for maximizing the yield and minimizing side reactions. For carboxymethylation with haloacetic acids, the pH is generally kept in the alkaline range.

Temperature: The reaction temperature affects the rate of reaction and the formation of byproducts. Optimization is necessary to find a balance between a reasonable reaction time and high product purity. scielo.br

Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for completion, preventing the degradation of the product or the formation of impurities. chemrxiv.org

Purification Methods: The final purity of the PDTA is achieved through purification techniques such as recrystallization or ion-exchange chromatography. The choice of method depends on the nature of the impurities present.

The optimization process often involves a systematic variation of these parameters to achieve the best balance between conversion of the starting material and the selectivity towards the desired product. scielo.brchemrxiv.org

| Parameter | Influence on Synthesis | Reference |

| Reactant Stoichiometry | Affects completeness of reaction | |

| pH | Controls reaction rate and side reactions | |

| Temperature | Influences reaction rate and byproduct formation | scielo.br |

| Reaction Time | Determines reaction completion and potential degradation | chemrxiv.org |

Controlled Formation of Hydrochloride Salts and Polymorphism Studies

The controlled formation of hydrochloride salts of propane-1,2-diamine is a critical step in its purification and application, particularly in pharmaceuticals where the solid-state properties of a compound can significantly influence its behavior. The formation of these salts involves the reaction of the basic diamine with hydrochloric acid. Careful control of reaction conditions such as solvent, temperature, and stoichiometry can lead to the crystallization of specific salt forms, including different polymorphs.

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a phenomenon of significant interest. Different polymorphs of the same compound can exhibit varying physical properties, including melting point, solubility, and stability. While specific, in-depth polymorphism studies on this compound are not extensively detailed in publicly available literature, research on analogous diamine hydrochlorides provides a strong framework for understanding the principles involved.

A notable study on 2,2-dimethylpropane-1,3-diaminium dichloride, a closely related compound, highlights the potential for polymorphism. In this research, the reaction of 2,2-dimethylpropane-1,3-diamine with concentrated aqueous hydrochloric acid yielded two distinct polymorphic forms (termed 1a and 1b) of the anhydrous dichloride salt, as well as a monohydrate. researchgate.netmdpi.com The formation of these different forms underscores the influence of crystallization conditions on the final solid-state structure.

The characterization of these polymorphs involved a suite of analytical techniques, including single-crystal X-ray diffraction, IR and Raman spectroscopy, NMR spectroscopy, and thermal analysis. researchgate.netmdpi.com Such comprehensive analysis is essential to identify and differentiate between polymorphic forms. For instance, single-crystal X-ray diffraction revealed that polymorph 1b possesses a much more complex crystal structure than polymorph 1a. researchgate.netmdpi.com

Furthermore, the study on 2,2-dimethylpropane-1,3-diaminium dichloride detailed the intricate hydrogen-bonding networks within the crystal structures. mdpi.com In the monohydrate form, a cage-like structure is formed by the diaminium cations and chloride anions, encapsulating water dimers. researchgate.netmdpi.com These findings illustrate the complexity of solid-state structures of diamine hydrochlorides and the importance of controlled crystallization to obtain a desired form.

While specific data on the polymorphic forms of this compound is scarce, the properties of its commercially available enantiomeric dihydrochloride salts have been reported.

| Property | (S)-(-)-1,2-Diaminopropane dihydrochloride | (R)-(+)-1,2-Diaminopropane dihydrochloride |

|---|---|---|

| CAS Number | 19777-66-3 | 19777-67-4 |

| Molecular Formula | C₃H₁₀N₂·2HCl sigmaaldrich.com | C₃H₁₀N₂·2HCl sigmaaldrich.com |

| Molecular Weight | 147.05 g/mol sigmaaldrich.com | 147.05 g/mol sigmaaldrich.com |

| Appearance | White to Almost white powder to crystal tcichemicals.com | Data not available |

| Melting Point | 227-229 °C (lit.) sigmaaldrich.com | 241-244 °C (lit.) sigmaaldrich.com |

| Optical Activity | [α]22/D −4°, c = 20 in H₂O sigmaaldrich.com | [α]20/D +4.0°, c = 20 in H₂O sigmaaldrich.com |

The differences in melting points between the (R) and (S) enantiomers suggest distinct crystal packing arrangements, further highlighting the importance of stereochemistry in the solid-state properties of chiral compounds.

Advanced Spectroscopic and Structural Characterization of Propane 1,2 Diamine Hydrochloride Systems

X-ray Crystallography for Absolute Configuration and Solid-State Structure Elucidation

X-ray crystallography stands as a definitive method for determining the spatial arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule and its packing in the crystal lattice can be constructed.

Single crystal X-ray diffraction has been instrumental in characterizing various salts of propane-1,2-diamine. For instance, the reaction of propane-1,2-diamine with other compounds to form complex salts has been elucidated through this technique. In one such study, the reaction with lead(II) nitrate (B79036) resulted in a complex where the lead(II) ion is coordinated by two propane-1,2-diamine ligands. researchgate.net Similarly, the interaction with pyridine-2,6-dicarboxylic acid in the presence of nickel(II) nitrate yielded a nickelate(II) complex, with the propane-1,2-diammonium cation present in the crystal structure. nih.gov These analyses provide precise bond lengths and angles, confirming the coordination of the diamine to the metal centers.

The study of simpler salts, such as propane-1,2-diaminium hydrogenarsenate, also reveals detailed structural information. researchgate.net Even in cases of disorder within the crystal, where the propane-1,2-diaminium cation may occupy multiple positions, X-ray diffraction allows for the resolution and modeling of these arrangements. researchgate.net

While specific polymorphic forms of propane-1,2-diamine hydrochloride are not extensively detailed in the provided search results, the crystallographic parameters for related diamine salts have been reported. For example, the crystal structure of propane-1,3-diaminium squarate dihydrate, a related diamine salt, has been determined to be in the tetragonal crystal system with the space group P4bm. researchgate.netnih.gov The unit cell dimensions for this compound are a = 11.2716 (2) Å and c = 4.3310 (1) Å. researchgate.netnih.gov

The determination of crystallographic parameters is a primary output of single crystal X-ray diffraction analysis. These parameters define the size and shape of the unit cell, which is the fundamental repeating unit of the crystal lattice.

Table 1: Crystallographic Parameters for a Related Diamine Salt

| Parameter | Value |

| Compound | Propane-1,3-diaminium squarate dihydrate |

| Crystal System | Tetragonal |

| Space Group | P4bm |

| a (Å) | 11.2716 (2) |

| c (Å) | 4.3310 (1) |

| V (ų) | 550.25 (2) |

| Z | 2 |

Data sourced from studies on a related diamine salt, propane-1,3-diaminium squarate dihydrate. researchgate.netnih.gov

Hydrogen bonding plays a crucial role in the solid-state structure of diamine salts, influencing their packing and stability. In the crystal structure of propane-1,2-diaminium hydrogenarsenate, a network of O-H···O and N-H···O hydrogen bonds connects the constituent ions. researchgate.net Similarly, in a lead(II) complex with propane-1,2-diamine, N-H···O type hydrogen bonds link the complex cations and nitrate counter-ions into a three-dimensional structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformational Analysis

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides information about the chemical environment of specific nuclei, such as protons (¹H) and carbon-13 (¹³C), allowing for the determination of the connectivity and conformation of the molecule.

For the free base, 1,2-diaminopropane (B80664), ¹H NMR spectral data is available. chemicalbook.com In the hydrochloride salt, the protonation of the amine groups would lead to a downfield shift of the adjacent proton signals due to the electron-withdrawing effect of the resulting ammonium (B1175870) groups.

Table 2: Predicted ¹H NMR Data for Propane-1,2-diamine

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ | ~1.1 | Doublet |

| CH₂ | ~2.5-2.8 | Multiplet |

| CH | ~2.9-3.2 | Multiplet |

| NH₂ | Variable | Broad Singlet |

Note: These are predicted values for the free base; the hydrochloride salt would show downfield shifts.

¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule. bhu.ac.in For propane-1,2-diamine, three distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the three non-equivalent carbon atoms. The chemical shifts of these carbons provide insight into their electronic environment.

Data for 1,2-diaminopropane indicates the presence of three signals. chemicalbook.com The carbon atom attached to two nitrogen atoms (C2) would be expected to be the most downfield, followed by the methylene (B1212753) carbon (C1) and then the methyl carbon (C3).

Table 3: ¹³C NMR Chemical Shift Data for Propane-1,2-diamine

| Carbon Atom | Chemical Shift (ppm) |

| C1 (CH₂) | 48.9 |

| C2 (CH) | 51.5 |

| C3 (CH₃) | 21.3 |

Data sourced from spectral information for 1,2-diaminopropane.

Multi-dimensional NMR Techniques for Complex Architectures

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguously assigning the complex spectra of molecules like this compound, especially when forming larger, more intricate structures. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide through-bond and through-space correlations that are crucial for structural determination. walisongo.ac.idsdsu.eduyoutube.com

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (J-coupled). sdsu.eduyoutube.com For this compound, COSY spectra would reveal correlations between the non-equivalent protons on the propane (B168953) backbone, aiding in the assignment of the methine (CH), methylene (CH₂), and methyl (CH₃) groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals directly to the carbons to which they are attached. sdsu.eduyoutube.com This is instrumental in assigning the carbon resonances of this compound by linking them to the already assigned proton signals.

A general approach to interpreting these spectra involves a step-by-step analysis, starting with the 1D ¹H-NMR, followed by COSY to establish proton-proton connectivities. emerypharma.com Subsequently, HSQC is used to assign the protonated carbons, and finally, HMBC confirms the assignments and reveals the complete carbon skeleton. emerypharma.com

Table 1: Exemplary 2D NMR Correlations for Propane-1,2-diamine Moiety

| Technique | Correlated Nuclei | Information Gained |

| COSY | ¹H - ¹H | Shows which protons are spin-coupled, revealing adjacent proton environments. |

| HSQC | ¹H - ¹³C (1-bond) | Identifies which protons are directly attached to which carbon atoms. |

| HMBC | ¹H - ¹³C (2-3 bonds) | Reveals longer-range connectivity, helping to piece together the carbon skeleton. |

NMR Studies of Intermolecular Interactions in Binary Mixtures

NMR spectroscopy is also a sensitive probe for studying intermolecular interactions, such as hydrogen bonding, in binary mixtures containing this compound. Changes in chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) can provide detailed insights into how molecules associate in solution.

When this compound is dissolved in a solvent, hydrogen bonds can form between the amine protons and the solvent molecules. These interactions can be monitored by observing the chemical shift of the N-H protons. The formation of intermolecular hydrogen bonds typically leads to a downfield shift of the proton resonance.

In more complex systems, such as binary mixtures with deep eutectic solvents, NMR can be used to study the competitive hydrogen bonding between the components. asianjournalofphysics.com For instance, in a mixture with a hydrogen bond donor-acceptor solvent, the equilibrium between self-association of the diamine and its association with the solvent can be investigated. Advanced solid-state NMR techniques can directly measure intermolecular dipolar couplings, providing distance constraints between specific atoms in interacting molecules. nih.gov This is particularly useful for characterizing the structure of dimers or larger aggregates. nih.govnih.gov

Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a wealth of information about the functional groups present in a molecule and the nature of intermolecular forces.

Infrared (IR) Spectroscopy

IR spectroscopy is a fundamental technique for identifying the functional groups within this compound. The presence of the ammonium (-NH₃⁺) and alkyl groups gives rise to characteristic absorption bands.

N-H Stretching: The stretching vibrations of the N-H bonds in the ammonium group typically appear as a broad band in the region of 3200-2800 cm⁻¹. researchgate.netresearchgate.net This broadness is a hallmark of hydrogen bonding.

C-H Stretching: Absorptions due to C-H stretching in the methyl and methylene groups are expected in the 2975-2845 cm⁻¹ range. docbrown.info

N-H Bending: The bending vibrations of the ammonium group are found around 1600-1480 cm⁻¹. researchgate.netresearchgate.net

C-H Bending: The deformation and bending vibrations of the C-H bonds occur in the 1470-1365 cm⁻¹ region. docbrown.info

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the molecule, including C-C skeletal vibrations. docbrown.info

The IR spectra of related alkylenediammonium compounds show that combination and overtone bands can also be observed, which are indicative of the presence of C-NH₃⁺ groups. researchgate.netresearchgate.net The examination of the spectral regions where N-H stretching occurs can provide evidence for the existence and strength of hydrogen bonds. researchgate.netresearchgate.net

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations.

Symmetric Vibrations: Raman spectra can provide clear signals for symmetric stretching modes of the carbon backbone.

N-H and C-H Vibrations: Similar to IR, Raman spectra will show bands corresponding to N-H and C-H stretching and bending vibrations. researchgate.netresearchgate.net For instance, in related alkylenediammonium compounds, N-H asymmetric and symmetric stretching vibrations have been identified. researchgate.netresearchgate.net

Low-Frequency Modes: Raman spectroscopy is also well-suited for observing low-frequency modes, such as those associated with lattice vibrations in the solid state, which can provide information about the crystal structure and intermolecular interactions.

In studies of similar diamine systems, Raman spectroscopy has been used to identify the vibrational modes of both the cation and the anion, and to detect slight distortions from ideal symmetry in the crystal lattice. researchgate.netresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy |

| N-H Stretching (Ammonium) | 3200 - 2800 (broad) | IR |

| C-H Stretching | 2975 - 2845 | IR, Raman |

| N-H Bending (Ammonium) | 1600 - 1480 | IR |

| C-H Bending | 1470 - 1365 | IR, Raman |

| C-C Skeletal Vibrations | < 1200 | IR, Raman |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. miamioh.edu For this compound, the mass spectrum will provide the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.

According to the nitrogen rule, a compound with an even number of nitrogen atoms, like propane-1,2-diamine, will have an even nominal molecular weight. The hydrochloride salt will likely show the mass of the protonated diamine in the gas phase.

The fragmentation of aliphatic amines is characterized by α-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom. miamioh.edujove.com This process leads to the formation of a stable, resonance-stabilized nitrogen-containing cation. jove.com For propane-1,2-diamine, several α-cleavage pathways are possible, leading to characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Fragmentation for Propane-1,2-diamine

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 74 | [C₃H₁₀N₂]⁺· | Molecular ion of propane-1,2-diamine |

| 59 | [C₂H₇N₂]⁺ | Loss of a methyl radical (·CH₃) from the molecular ion |

| 44 | [CH₄N₂]⁺· or [C₂H₆N]⁺ | α-cleavage leading to the loss of C₂H₅ or CH₃N |

| 30 | [CH₄N]⁺ | Cleavage of the C-C bond between the two amino groups |

Note: The observed m/z values in the actual spectrum of the hydrochloride salt may correspond to the protonated species.

Chiroptical Spectroscopy for Enantiomeric Purity and Optical Activity Determination

Propane-1,2-diamine is a chiral molecule, existing as two non-superimposable mirror images (enantiomers), (S)- and (R)-propane-1,2-diamine. Chiroptical spectroscopy techniques are essential for determining the enantiomeric purity and the specific optical rotation of a sample.

Optical Rotation: This is the measurement of the rotation of the plane of polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic property of a chiral molecule under specific conditions (temperature, wavelength, solvent, and concentration). For (S)-(-)-1,2-diaminopropane dihydrochloride (B599025), a specific rotation of -4° (c=20 in H₂O) has been reported. alfachemch.comsigmaaldrich.com

Table 4: Chiroptical Properties of (S)-Propane-1,2-diamine Dihydrochloride

| Property | Value | Conditions |

| Specific Rotation ([α]) | -4° | c=20 in H₂O, 22°C, D-line |

Coordination Chemistry and Ligand Design Principles Involving Propane 1,2 Diamine Hydrochloride

Propane-1,2-diamine as a Bidentate Chiral Ligand in Coordination Chemistry

Propane-1,2-diamine (pn) is a versatile bidentate ligand, meaning it can bind to a central metal ion through its two nitrogen atoms, forming a stable five-membered chelate ring. nih.govlibretexts.org This chelation significantly enhances the stability of the resulting metal complex, an effect known as the chelate effect. fiveable.mechemguide.co.uk The presence of a methyl group on the carbon backbone introduces a chiral center, making propane-1,2-diamine the simplest chiral diamine. wikipedia.org This inherent chirality is of paramount importance in the field of asymmetric catalysis and the study of stereoisomerism in coordination complexes. lscollege.ac.inrsc.org

When propane-1,2-diamine coordinates to a metal ion, such as cobalt(III), it can form complexes like [Co(pn)₃]³⁺, which can exist as numerous stereoisomers due to the chirality of the ligand. wikipedia.org The unsymmetrical nature of propane-1,2-diamine, in contrast to the symmetrical ethylenediamine (B42938) (en), leads to more complex stereochemical possibilities in its coordination compounds. lscollege.ac.indoubtnut.com

Design and Synthesis of Propane-1,2-diamine-Based Chiral Ligands for Metal Complexes

The fundamental structure of propane-1,2-diamine provides a versatile scaffold for the design and synthesis of more elaborate chiral ligands. These ligands are crucial for creating metal complexes with specific catalytic or material properties. bohrium.comnih.gov

The synthetic utility of propane-1,2-diamine allows for various modifications to its basic structure. A common strategy involves the reaction of the diamine with other molecules to create multidentate ligands. For instance, N,N'-disalicylidene-1,2-propanediamine, a salen-type ligand, is synthesized from propane-1,2-diamine and is used as an additive in motor oils. wikipedia.org

Further derivatization can be achieved by reacting propane-1,2-diamine with compounds like chlorodiphenylphosphine (B86185) to produce chiral aminophosphine (B1255530) ligands. researchgate.net These modified ligands can then be used to synthesize a variety of metal complexes with tailored electronic and steric properties. The synthesis of these complex ligands often involves a convergent strategy, where different fragments are assembled to create the final structure. nih.gov

The chirality of propane-1,2-diamine and its derivatives profoundly influences the stereochemistry of the resulting metal complexes. The presence of a chiral ligand can direct the formation of specific diastereomers of a metal complex. nih.gov For example, in complexes with other ligands, the chiral propane-1,2-diamine can induce a preferred spatial arrangement of the other ligands around the metal center. doubtnut.com

Metal-Ligand Coordination Modes and Geometries

The interaction between propane-1,2-diamine and metal ions leads to the formation of coordination complexes with specific geometries and stabilities. These are dictated by the nature of the metal ion, the ligand itself, and the reaction conditions.

Note: Data adapted from various sources. libretexts.orgresearchgate.net Stability constants are dependent on experimental conditions such as temperature and ionic strength.

The coordination geometry around the metal center in propane-1,2-diamine complexes can vary. For example, copper(II) complexes with related Schiff base ligands derived from propane-1,3-diamine have been shown to adopt a square planar coordination. nih.govsemanticscholar.org In a diazido-bis(propane-1,3-diamine)copper(II) complex, the Cu(II) ion exhibits a Jahn-Teller distorted octahedral geometry. nih.gov

Zinc(II) complexes also display a range of coordination geometries. A polymeric zinc(II) complex with propane-1,3-diamine and 4-nitrophenylacetic acid features a tetrahedral coordination around the zinc atom. ajol.info In a trinuclear zinc(II) complex with a Schiff base ligand, the terminal zinc atoms are in a square pyramidal environment, while the central zinc atom is octahedrally coordinated. nih.govsemanticscholar.org Quantum mechanical/molecular mechanical (QM/MM) molecular dynamics simulations of zinc(II)-diamine complexes in aqueous solution have shown that initial octahedral structures can transform into more stable pentacoordinated species. nih.gov

Table 2: Selected Bond Lengths in a Lead(II)-Propane-1,2-diamine Complex

| Bond | Length (Å) |

|---|---|

| Pb–N1 | 2.377(4) |

| Pb–N2 | 2.644(4) |

| Pb–N3 | 2.456(4) |

Data from the crystal structure of [Pb(NO₃)(pdam)₂]NO₃. researchgate.net

Electronic Structure and Bonding in Metal-Propane-1,2-diamine Complexes

The coordination of propane-1,2-diamine to a metal center involves the donation of lone pair electrons from the two nitrogen atoms, forming a five-membered chelate ring. The electronic structure and bonding in these complexes can be described using principles of ligand field theory and molecular orbital theory.

For instance, in transition metal complexes, the coordination of propane-1,2-diamine can lead to various geometries, including octahedral, square planar, and tetrahedral arrangements. The stereochemistry of these complexes is further complicated by the chirality of the propane-1,2-diamine ligand, which can exist as (R)- and (S)-enantiomers. The use of a racemic mixture of the ligand can result in the formation of multiple diastereomers. wikipedia.org

A notable example is the lead(II) complex, [Pb(NO₃)(pdam)₂]NO₃ (where pdam = propane-1,2-diamine), which has been synthesized and structurally characterized. researchgate.net In this complex, the lead(II) ion is coordinated by two bidentate propane-1,2-diamine ligands and a bidentate nitrate (B79036) ion. researchgate.net The coordination geometry around the lead(II) ion is highly distorted, which can be attributed to the stereochemically active lone pair of electrons on the lead(II) ion. researchgate.net This results in a hemidirected structure where the ligands are not symmetrically disposed around the metal center. researchgate.net

The bonding in such complexes is not purely electrostatic; a degree of covalent character is present in the metal-ligand bonds. Spectroscopic techniques, such as infrared (IR) spectroscopy, provide insights into the coordination of the ligand. Shifts in the vibrational frequencies of the N-H bonds upon coordination are indicative of the formation of metal-nitrogen bonds.

Schiff base derivatives of propane-1,2-diamine are also widely studied. These ligands are formed by the condensation of propane-1,2-diamine with an aldehyde or ketone. researchgate.net The resulting Schiff base ligands are often tetradentate, coordinating to metal ions through the two nitrogen atoms of the diamine and two other donor atoms from the aldehyde or ketone precursors. researchgate.netresearchgate.net The electronic properties of these complexes can be tuned by modifying the substituents on the aromatic rings of the aldehyde or ketone, which in turn influences the electron density on the donor atoms.

The table below summarizes key bond lengths for a representative lead(II)-propane-1,2-diamine complex.

| Bond | Bond Length (Å) |

| Pb–N | 2.377(4)–2.644(4) |

| Pb···O | 3.090(4)–3.177(3) |

| Data for [Pb(NO₃)(pdam)₂]NO₃ researchgate.net |

Applications of Propane-1,2-diamine Derived Chelating Agents in Metal Ion Sequestration Research

The ability of propane-1,2-diamine and its derivatives to form stable complexes with metal ions makes them effective chelating agents for metal ion sequestration. This has applications in various fields, including environmental remediation and the development of selective metal-binding agents.

The chelate effect, where a multidentate ligand forms a more stable complex than an equivalent number of monodentate ligands, is a key principle behind the efficacy of propane-1,2-diamine as a sequestering agent. wikipedia.org The formation of a five-membered ring upon chelation is thermodynamically favorable.

The stability of the metal complexes formed is a crucial factor in sequestration efficiency and is quantified by the stability constant (log K). Higher stability constants indicate stronger binding and more effective sequestration. The stability of metal complexes with propane-1,2-diamine will vary depending on the metal ion, the pH of the solution, and the presence of other competing ligands.

The table below provides a general trend of stability constants for related diamine complexes, illustrating the influence of the metal ion on complex stability.

| Metal Ion | Ligand | Log K₁ |

| Ca(II) | 1,2-ethylenediamine | 4.69 |

| Ca(II) | 1,3-propanediamine | 5.25 |

| Data for analogous diamine complexes researchgate.net |

Research has shown that propane-1,2-diamine can be used as a building block to create more complex and selective chelating agents. For example, Schiff base derivatives of propane-1,2-diamine have been investigated for their ability to selectively bind to specific metal ions. asianpubs.org The design of these ligands can be tailored to target particular metals by altering the steric and electronic properties of the ligand.

In the context of environmental science, chelating agents based on propane-1,2-diamine can be used to remove toxic heavy metal ions from wastewater. The design of such agents aims to achieve high selectivity for the target metal ion to avoid the sequestration of essential ions. The effectiveness of these chelating resins can be assessed by measuring their distribution coefficient and the percentage of metal ion removal. mdpi.com

Furthermore, the chiral nature of propane-1,2-diamine can be exploited in the design of enantioselective sequestering agents, which could have applications in the separation of chiral metal complexes or in stereospecific catalysis.

Catalytic Applications of Propane 1,2 Diamine Hydrochloride and Its Derivatives

Asymmetric Catalysis Mediated by Chiral Propane-1,2-diamine Ligands

Chiral ligands derived from the propane-1,2-diamine scaffold are pivotal in asymmetric synthesis, enabling the production of enantiomerically enriched compounds. These ligands coordinate with metal centers or act as organocatalysts to facilitate stereoselective transformations. The structural rigidity and chirality of the diamine backbone are crucial for inducing high levels of enantioselectivity.

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. Chiral diamine derivatives have been successfully employed as organocatalysts in this transformation. For instance, commercially available 1,2-diphenylethanediamine, a related C2-symmetric diamine, has been shown to catalyze the addition of malonates to cinnamones and chalcones, yielding the desired products in good yields (61-99%) and with moderate to excellent enantiomeric excesses (ee) ranging from 65% to over 99%. rsc.orgnih.gov This highlights the potential of simple diamine structures to act as effective organocatalysts. The reaction proceeds through the formation of a chiral enamine or iminium ion intermediate, which guides the facial attack of the nucleophile.

Table 1: Enantioselective Michael Addition of Malonates to Chalcones Catalyzed by (1S,2S)-1,2-Diphenylethanediamine

| Entry | Chalcone Substrate (R group) | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | Phenyl | 99 | 93 |

| 2 | 4-Methylphenyl | 99 | 92 |

| 3 | 4-Methoxyphenyl | 99 | 90 |

| 4 | 4-Chlorophenyl | 95 | 95 |

| 5 | 2-Naphthyl | 99 | >99 |

Data sourced from a study on the Michael addition catalyzed by 1,2-diphenylethanediamine. nih.gov

The aldol (B89426) reaction is another cornerstone of C-C bond formation, creating β-hydroxy carbonyl compounds. Chiral 1,2-diamines and their derivatives have been explored as organocatalysts for direct asymmetric aldol reactions. researchgate.net Protonated chiral 1,2-diamines, for instance, have been used to catalyze reactions between cyclic ketones and aldehydes. researchgate.net The mechanism is believed to involve the formation of a chiral enamine from the ketone and the diamine catalyst, which then attacks the aldehyde. The stereochemistry of the product is controlled by the chiral environment created by the diamine ligand. In some cases, N-alkylation of the diamine, such as in (R,R)-(+)-1,2-diphenylethylenediamine (DPEN), can lead to high yields (80%) and enantioselectivities (90%). researchgate.net The steric hindrance of the N-alkyl group and hydrogen bonding interactions are thought to be key factors in determining the enantioselectivity. researchgate.net

Asymmetric epoxidation of alkenes is a critical transformation for producing chiral epoxides, which are versatile synthetic intermediates. While direct use of propane-1,2-diamine is less common, the broader class of chiral diamines is integral to the design of ligands for metal-based epoxidation catalysts. Furthermore, related chiral ketones derived from amino acids, which share the principle of using a chiral amine backbone, have been developed for the epoxidation of various styrenes, achieving high enantioselectivity (80-92% ee). nih.gov The mechanism involves the in-situ formation of a chiral dioxirane (B86890) from the ketone catalyst and an oxidant, which then acts as the stereoselective oxygen-transfer agent.

The Henry reaction, or nitroaldol reaction, forms β-nitro alcohols, which are valuable precursors for β-amino alcohols and α-amino acids. Copper(II) complexes of chiral diamine ligands have proven to be highly efficient catalysts for this reaction. organic-chemistry.orgrsc.org For example, a catalyst derived from a C2-symmetric diamine ligand and copper(II) acetate—Cu(OAc)2—facilitates the reaction between various aldehydes and nitromethane, producing nitroaldols in high yields and with excellent enantioselectivity (often >90% ee). organic-chemistry.orgmdpi.com These reactions can often be performed at room temperature and are notable for their air and moisture stability, which is a significant advantage over earlier Cu(I)-based systems. organic-chemistry.org The success of these catalysts has been demonstrated across a wide range of aromatic, aliphatic, and heteroaryl aldehydes. organic-chemistry.org

Table 2: Asymmetric Henry Reaction Catalyzed by a Chiral Diamine-Cu(II) Complex

| Entry | Aldehyde | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | Benzaldehyde | 98 | 92 |

| 2 | 1-Naphthaldehyde | 99 | 95 |

| 3 | 2-Thiophenecarboxaldehyde | 95 | 97 |

| 4 | Cyclohexanecarboxaldehyde | 88 | 95 |

| 5 | 3-Phenylpropanal | 90 | 92 |

Data represents typical results from studies using chiral diamine-copper(II) catalysts for the Henry reaction. organic-chemistry.org

Mechanistic Investigations of Chiral Catalytic Cycles

Understanding the mechanism of catalysis is crucial for improving catalyst performance. In diamine-mediated asymmetric reactions, the catalytic cycle typically involves the formation of a key chiral intermediate.

Organocatalysis (Aldol/Michael): In aldol and Michael reactions organocatalyzed by primary/secondary diamines, the cycle often begins with the formation of a nucleophilic enamine between the ketone substrate and the chiral diamine. researchgate.net This enamine then attacks the electrophile (an aldehyde or α,β-unsaturated ketone). The stereoselectivity is governed by the specific conformation of the enamine and the transition state of the attack, where the chiral diamine shields one face of the enamine. Subsequent hydrolysis releases the product and regenerates the catalyst. researchgate.net

Metal Catalysis (Henry Reaction): In the copper-catalyzed Henry reaction, the chiral diamine ligand coordinates to the Cu(II) center, creating a chiral Lewis acid complex. organic-chemistry.org This complex coordinates to the aldehyde, activating it for nucleophilic attack. Simultaneously, the basic amine group of the ligand or an external base can deprotonate the nitroalkane to form a nitronate. The chiral environment of the metal complex then directs the facial attack of the nitronate on the coordinated aldehyde, controlling the stereochemical outcome. organic-chemistry.org Mechanistic studies suggest that counterions, such as acetate, can play a crucial role in the nitronate formation step. organic-chemistry.org

Catalyst Design and Optimization for Enhanced Enantioselectivity and Efficiency

The rational design of catalysts based on the propane-1,2-diamine scaffold is an active area of research aimed at improving reaction efficiency and stereoselectivity. Key strategies include:

Modification of N-Substituents: Attaching bulky or electronically tuned substituents to the nitrogen atoms of the diamine is a common and effective strategy. For example, introducing bulky groups can enhance steric shielding of one face of the reactive intermediate, leading to higher enantioselectivity. researchgate.net

Incorporation into Rigid Scaffolds: Integrating the diamine moiety into a more rigid cyclic or polycyclic framework, such as in bispidines or ligands with a binaphthyl component, can reduce conformational flexibility. organic-chemistry.orgresearchgate.net This pre-organizes the catalytic site into a well-defined chiral pocket, often resulting in superior stereocontrol.

Tuning Lewis Acidity/Basicity: In metal-catalyzed reactions, modifying the electronic properties of the diamine ligand can tune the Lewis acidity of the metal center, impacting its reactivity and selectivity. rsc.org Similarly, in organocatalysis, the basicity and nucleophilicity of the amine groups can be adjusted through substitution to optimize the catalytic cycle.

By systematically modifying the ligand structure and studying the resulting impact on catalytic performance, researchers can develop highly optimized catalysts for specific asymmetric transformations, making the synthesis of complex chiral molecules more efficient and selective.

Role of Propane-1,2-diamine in Supporting Homogeneous and Heterogeneous Catalysis

Propane-1,2-diamine and its derivatives are pivotal ligands in the field of catalysis, capable of supporting both homogeneous and heterogeneous catalytic systems. The inherent chirality and the presence of two coordinating nitrogen atoms make propane-1,2-diamine a valuable building block for creating sophisticated catalysts, particularly for asymmetric synthesis where the control of stereochemistry is crucial.

In homogeneous catalysis , propane-1,2-diamine is frequently employed as a chiral ligand that coordinates with a metal center to form a soluble catalytic complex. The entire catalytic cycle occurs in a single phase (e.g., in a solution). The structure of the diamine ligand is fundamental to the catalyst's performance. The C2-symmetric chiral backbone of (S)- or (R)-propane-1,2-diamine can create a rigid and well-defined chiral environment around the metal atom, which is essential for high enantioselectivity in asymmetric reactions. acs.org This structural rigidity helps to minimize conformational flexibility, leading to more effective discrimination between the two enantiomeric transition states of a reaction. acs.org

A significant application of this is in palladium-catalyzed cross-coupling reactions. For instance, ligands derived from (S)-propane-1,2-diamine have been instrumental in the development of highly enantioselective Suzuki-Miyaura couplings. Research has shown that palladium complexes incorporating these chiral diamine-based ligands can achieve exceptional levels of enantioselectivity in the synthesis of axially chiral biaryls. In one notable study, the use of a crown ether-functionalized ligand based on the (S)-1,2-diaminopropane scaffold resulted in the synthesis of various biaryl compounds with up to 95% enantiomeric excess (ee). acs.org The functionalization of the diamine ligand allows for secondary interactions with the substrates, further enhancing enantiocontrol. acs.org

Detailed Research Findings in Homogeneous Catalysis: Enantioselective Suzuki-Miyaura Coupling

Below is a table summarizing the results from a study on palladium-catalyzed enantioselective Suzuki-Miyaura coupling using a ligand derived from (S)-propane-1,2-diamine. acs.org

| Aryl Halide Substrate | Arylboronic Acid Substrate | Product (Axially Chiral Biaryl) | Enantiomeric Excess (ee) |

| 2-methoxy-1-naphthyl iodide | 1-naphthylboronic acid | 2,2'-dimethoxy-1,1'-binaphthyl derivative | 95% |

| Functionalized aryl iodide | Arylboronic acid | Biaryl with alkoxy groups | High |

| Functionalized aryl iodide | Arylboronic acid | Biaryl with formyl groups | High |

| Functionalized aryl iodide | Arylboronic acid | Biaryl with triflate groups | High |

In heterogeneous catalysis , the catalyst exists in a different phase from the reactants, which are typically in a liquid or gas phase. A primary advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, which simplifies product purification and allows for the catalyst to be recycled. To create a heterogeneous catalyst from a homogeneous one, the soluble metal-ligand complex can be immobilized on a solid support.

Propane-1,2-diamine is an excellent candidate for this approach. By chemically tethering the propane-1,2-diamine ligand to a solid support, such as silica, alumina, or a polymer resin, a robust and recyclable heterogeneous catalyst can be prepared. While specific studies focusing solely on supported propane-1,2-diamine are part of a broader field, the principle is well-established with analogous chiral diamines like 1,2-diphenylethylenediamine. nih.govliv.ac.uk These supported chiral diamine-metal complexes have proven effective in reactions such as asymmetric hydrogenation and transfer hydrogenation of ketones. acs.orgnih.govliv.ac.uknih.gov

The immobilization of a propane-1,2-diamine-metal complex would involve functionalizing the diamine without disturbing its essential coordinating and chiral features, and then covalently bonding it to the support material. The resulting heterogeneous catalyst would combine the high selectivity of the homogeneous molecular catalyst with the practical benefits of a solid catalyst. This approach is highly sought after in industrial processes to improve economic viability and sustainability.

Conceptual Applications in Heterogeneous Catalysis

This table illustrates potential heterogeneous catalytic systems based on supported propane-1,2-diamine ligands.

| Solid Support | Metal Center | Potential Catalytic Application | Advantages |

| Silica (SiO₂) | Rhodium (Rh) | Asymmetric Hydrogenation of Alkenes | High surface area, thermal stability, easy recovery |

| Alumina (Al₂O₃) | Ruthenium (Ru) | Asymmetric Transfer Hydrogenation of Ketones | Mechanical strength, recyclability |

| Polystyrene Resin | Iridium (Ir) | Asymmetric Hydrogenation of Imines | Swelling properties allow substrate access, catalyst reusability |

| Poly(ethylene glycol) (PEG) | Palladium (Pd) | Asymmetric C-C Bond Forming Reactions | Soluble support allows quasi-homogeneous conditions with easy precipitation for recovery |

The dual role of propane-1,2-diamine in both catalytic realms underscores its versatility and importance in modern chemical synthesis. Its ability to form stable, stereochemically-defined complexes makes it a cornerstone ligand for creating catalysts that are not only highly efficient and selective but also adaptable to different process requirements, from laboratory-scale synthesis to large-scale industrial applications.

Supramolecular Chemistry and Self Assembly of Propane 1,2 Diamine Hydrochloride Systems

Hydrogen Bonding Networks in Crystalline Architectures

The crystal structure of propane-1,2-diaminium dichloride, the fully protonated form of propane-1,2-diamine, is heavily influenced by a network of relatively strong N—H⋯Cl hydrogen bonds. nih.gov These interactions connect the propane-1,2-diaminium cations and the chloride anions into distinct layers. Within these layers, specific ring motifs, such as R24(8) and R24(11), are observed. nih.gov The layers themselves are held together by weaker van der Waals forces and electrostatic interactions. nih.gov

A notable feature of the propane-1,2-diaminium dichloride crystal structure is the disorder of the cation, which has been observed at both room temperature and at 120 K. nih.gov The cation is disordered over two positions, with the disorder involving two of the carbon atoms. nih.gov The conformation of the NCCN chain in the cation is nearly trans, while the CCCN chain is close to a gauche conformation. nih.gov This trans-gauche (tg) conformation is a common feature among various simple salts of propane-1,2-diaminium. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C3H12N22+·2Cl- | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Key Hydrogen Bond | N—H⋯Cl | nih.gov |

| Observed Ring Motifs | R24(8) and R24(11) | nih.gov |

| Dimensionality of H-bond Network | 2D Layers parallel to (001) | nih.gov |

| Cation Conformation (NCCN) | ~trans (ca. ±170°) | nih.gov |

| Cation Conformation (CCCN) | ~gauche (ca. ±50°) | nih.gov |

Anion Recognition and Binding Studies with Protonated Diamine Systems

Protonated diamine systems, such as the propane-1,2-diaminium cation, are effective receptors for anions due to the presence of multiple N-H groups that can act as hydrogen-bond donors. The principles of anion recognition are central to supramolecular chemistry, focusing on the non-covalent interactions between a host molecule and an anionic guest. siesascs.edu.inresearchgate.net The effectiveness of these interactions is often governed by factors such as the geometric arrangement of the hydrogen-bond donors on the host and their complementarity to the shape and charge distribution of the target anion.

In systems involving protonated propane-1,2-diamine, the diammonium cation can form strong hydrogen bonds with various anions. The study of such interactions is crucial for understanding how these systems can be used to create specific supramolecular architectures. For instance, the interaction with chloride anions in propane-1,2-diaminium dichloride leads to the formation of specific hydrogen-bonded layers. nih.gov

Research into more complex systems has shown that diamine-based macrocycles can be designed to selectively bind specific anions. nih.gov While not directly involving propane-1,2-diamine hydrochloride, these studies illustrate the principles of how protonated amine functionalities can be incorporated into larger structures to achieve selective anion recognition. The combination of hydrogen bonding with other non-covalent forces, such as anion-π interactions, can lead to enhanced binding affinity and selectivity. researchgate.net The development of such synthetic receptors is a significant area of research in supramolecular chemistry. rsc.org

Self-Assembly Principles and Molecular Recognition in Diamine-Based Supramolecular Structures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. siesascs.edu.in Molecular recognition is the underlying principle that governs this process, where molecules selectively bind to one another based on their complementary shapes, sizes, and chemical functionalities. tandfonline.comtandfonline.com In diamine-based systems like this compound, hydrogen bonding is the primary driver of self-assembly. tandfonline.com

The protonated amine groups (N-H) of the propane-1,2-diaminium cation act as hydrogen bond donors, while the chloride anions serve as acceptors. This donor-acceptor relationship leads to the formation of predictable patterns and networks, as seen in the layered structure of propane-1,2-diaminium dichloride. nih.gov The process is a thermodynamically controlled equilibrium, resulting in stable, well-defined aggregates. siesascs.edu.in

The principles of molecular recognition and self-assembly extend beyond simple salts to more complex supramolecular architectures. For example, systems can be designed where diamine components are part of larger molecules that self-assemble into intricate structures like helical fibers or tubular assemblies. acs.org These processes are directed by a combination of interactions, including hydrogen bonding, ionic interactions, and van der Waals forces, all of which contribute to the final, stable supramolecular structure. tandfonline.comdtic.mil

Formation of Proton-Transfer Compounds and Co-crystals

The interaction between an acid and a base can result in either a co-crystal, where no proton transfer occurs, or a salt, which is a proton-transfer compound. The outcome is often predicted using the ΔpKa rule, which considers the difference in the pKa values of the acid and the conjugate acid of the base. rsc.orgresearchgate.net

Propane-1,2-diamine, as a base, can react with acidic compounds to form proton-transfer systems. For instance, its reaction with pyridine-2,6-dicarboxylic acid leads to the formation of the proton-transfer compound (p-1,2-daH₂)(pydcH)₂·2H₂O. nih.gov In this case, protons are transferred from the carboxylic acid groups to the nitrogen atoms of the diamine, creating a salt composed of the propane-1,2-diaminium dication and the singly deprotonated pyridine-2,6-dicarboxylate (B1240393) anion. nih.gov

These proton-transfer compounds can further act as components in the formation of more complex coordination compounds. For example, the propane-1,2-diaminium dication can serve as a counter-ion in metal complexes, such as (C₃H₁₂N₂)[Cu(C₇H₃NO₄)₂]·4H₂O. nih.gov In such structures, the protonated diamine is stabilized within the crystal lattice through extensive hydrogen bonding with the metal complex and any solvent molecules present. nih.gov The formation of these compounds highlights the versatility of propane-1,2-diamine in creating both simple salts and more elaborate co-crystals and coordination networks through proton transfer and subsequent self-assembly. nih.gov

Topological Classification of Supramolecular Assemblies

The intricate networks formed by hydrogen bonds in crystalline solids can be simplified and classified using topological analysis. This approach describes the connectivity of the network in terms of nodes (molecules or ions) and linkers (hydrogen bonds), allowing for a systematic understanding of the supramolecular architecture.

Theoretical and Computational Studies of Propane 1,2 Diamine Hydrochloride

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry and electronic properties of compounds like propane-1,2-diaminium dichloride. nih.govmdpi.com

Crystallographic studies of propane-1,2-diaminium dichloride (C₃H₁₂N₂²⁺·2Cl⁻) reveal an orthorhombic crystal system. nih.gov A key finding is the disordered nature of the propane-1,2-diaminium cation within the crystal lattice. The cation is disordered over two positions with nearly equal occupancy, creating an almost mirror-symmetrical system. This disorder involves two of the carbon atoms and is observed at both room temperature and at 120 K, suggesting it is statistical in nature. nih.gov

In the crystal structure, a network of strong N-H···Cl hydrogen bonds links the cations and anions, forming layers. These layers are interconnected by van der Waals forces and electrostatic interactions. nih.gov

| Parameter | Value |

| Formula | C₃H₁₂N₂²⁺·2Cl⁻ |

| Molecular Weight | 147.05 |

| Crystal System | Orthorhombic |

| a | 10.985 (3) Å |

| b | 7.079 (2) Å |

| c | 9.698 (2) Å |

| Volume | 754.1 (3) ų |

| Z | 4 |

| Temperature | 120 K |

| Radiation | Cu Kα |

| Data from Pospieszna-Markiewicz & Rychlewska (2011) |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter for determining molecular stability. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity. schrodinger.comnist.gov

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated, such as:

Electronegativity (χ): A measure of the power of an atom or a group of atoms to attract electrons towards itself.

Chemical Hardness (η): Resistance to change in its electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness. Soft molecules have a small HOMO-LUMO gap.